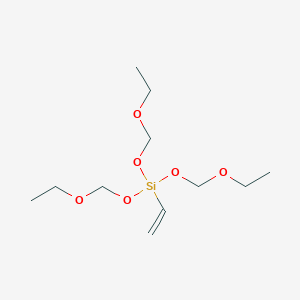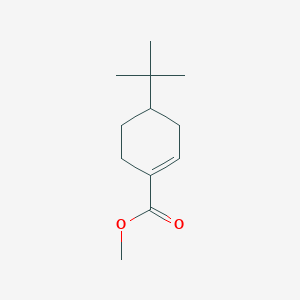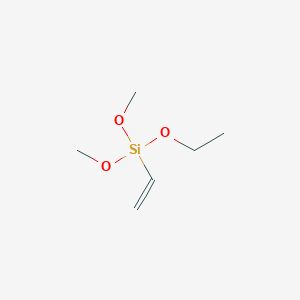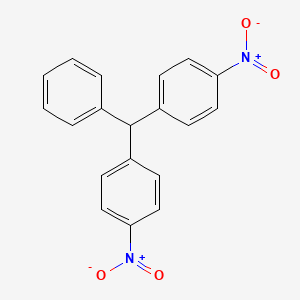
1,1'-(Phenylmethylene)bis(4-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-nitrophenyl)phenylmethane: is an organic compound with the molecular formula C19H14N2O4. It is characterized by the presence of two nitrophenyl groups and one phenyl group attached to a central methane carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl)phenylmethane typically involves the reaction of benzaldehyde with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis(4-nitrophenyl)phenylmethane may involve more efficient and scalable methods, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-nitrophenyl)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylmethane derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(4-nitrophenyl)phenylmethane is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also employed in the development of diagnostic tools and assays .
Industry: In the industrial sector, bis(4-nitrophenyl)phenylmethane is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of bis(4-nitrophenyl)phenylmethane involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The pathways involved in these interactions include oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Bis(indolyl)methanes: These compounds contain two indole units and are known for their antimicrobial and anticancer properties.
Bis(4-methoxyphenyl)methane: Similar in structure but with methoxy groups instead of nitro groups, leading to different chemical reactivity and applications.
Uniqueness: Bis(4-nitrophenyl)phenylmethane is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
21112-02-7 |
|---|---|
Formule moléculaire |
C19H14N2O4 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
1-nitro-4-[(4-nitrophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C19H14N2O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13,19H |
Clé InChI |
CCWAGSQBYBVMFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
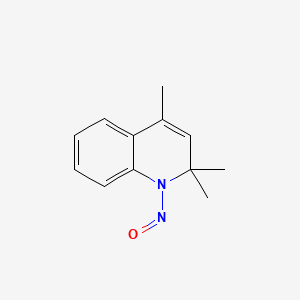

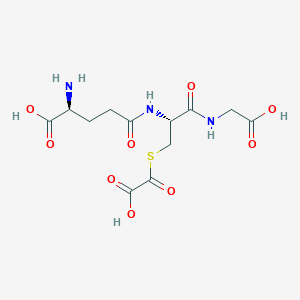
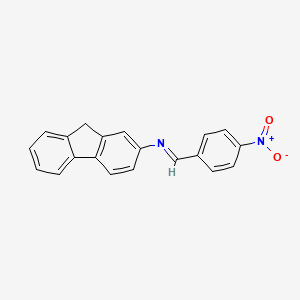
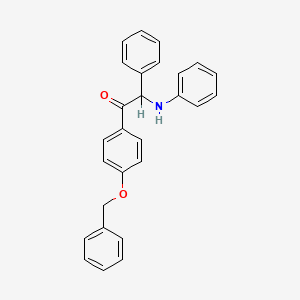

![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)


